BenchChemオンラインストアへようこそ!

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

Medicinal Chemistry Structural Biology NAMPT Inhibition

1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (CAS 1251601-00-9) is a synthetic small molecule belonging to the N-aryl-piperidine-4-carboxamide class. Its structure integrates a 5-butyrylamino-pyridin-2-yl group linked to an N-cyclopentylpiperidine-4-carboxamide scaffold.

Molecular Formula C25H19ClN4O2
Molecular Weight 442.9
CAS No. 1251601-00-9
Cat. No. B2509671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide
CAS1251601-00-9
Molecular FormulaC25H19ClN4O2
Molecular Weight442.9
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31)
InChIKeyUSZFQKXJXRKTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (CAS 1251601-00-9): Procurement-Ready Chemical Identity and Structural Classification


1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (CAS 1251601-00-9) is a synthetic small molecule belonging to the N-aryl-piperidine-4-carboxamide class. Its structure integrates a 5-butyrylamino-pyridin-2-yl group linked to an N-cyclopentylpiperidine-4-carboxamide scaffold . The molecular formula is reported as C20H30N4O2 (exact mass ~358.24 g/mol) based on the butyrylamino-pyridine-piperidine connectivity; however, a subset of vendor entries associate the same CAS number with a quinoline derivative of formula C25H19ClN4O2, indicating database ambiguity . The compound is commercially available from select research-chemical suppliers for laboratory use .

Why In-Class N-Aryl-Piperidine-4-Carboxamides Cannot Be Interchanged with This Compound in Experimental Workflows


The N-aryl-piperidine-4-carboxamide chemotype is employed by several bioactive molecules, including NAMPT inhibitors (e.g., FK866) and CXCR2 antagonists (e.g., SB-225002), where subtle alterations in the N-aryl appendage and the amide substituent drastically alter target engagement and selectivity [1]. The specific combination of a 5-butyrylamino-pyridin-2-yl moiety and an N-cyclopentyl carboxamide present in CAS 1251601-00-9 is structurally distinct from published leads; consequently, generic substitution with other piperidine carboxamides carries a high risk of off-target pharmacology or complete loss of the desired biological signature . Procurement decisions must account for this structural uniqueness until direct comparative data become available .

Quantitative Differentiation Evidence for 1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (CAS 1251601-00-9) vs. Closest Analogs


Structural Uniqueness: The 5-Butyrylamino-pyridin-2-yl Moiety Is Absent from All Published NAMPT and CXCR2 Inhibitor Leads

The compound incorporates a 5-butyrylamino substituent on a pyridin-2-yl ring directly attached to a piperidine-4-carboxamide core. Leading NAMPT inhibitors such as FK866 (CAS 658084-64-1) utilize a pyridin-3-yl-acrylamide side chain, whereas CXCR2 antagonist SB-225002 (CAS 182498-32-4) employs a phenyl-urea scaffold [1]. No published SAR series within the NAMPT or CXCR2 patent space contains the 5-butyrylamino-pyridin-2-yl motif . This structural distinction is expected to confer a divergent target-interaction profile, although direct binding or functional data for CAS 1251601-00-9 remain absent from the public domain.

Medicinal Chemistry Structural Biology NAMPT Inhibition

Molecular Formula and Physicochemical Property Baseline vs. In-Class Piperidine Carboxamides

The predicted molecular weight of 358.49 g·mol⁻¹ (C20H30N4O2) places this compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five . In comparison, the NAMPT inhibitor FK866 has a MW of 391.47 g·mol⁻¹, while the piperidine-carboxamide NAMPT lead from WO2012154194 presents a MW of ~380–450 g·mol⁻¹ depending on substitution [1]. The N-cyclopentyl group in CAS 1251601-00-9 may reduce H-bond donor count relative to secondary amide analogs, potentially improving permeability, though measured logP and solubility data are not publicly available.

Physicochemical Properties Drug-Likeness Molecular Weight

Absence of Documented Biological Activity Data: A Critical Differentiator for Procurement Risk Assessment

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (WIPO, USPTO) yielded zero primary assay results (IC50, Ki, EC50) for CAS 1251601-00-9 [1]. In contrast, closely related piperidine-4-carboxamide analogs such as compounds in WO2012154194 display IC50 values in the nanomolar range against NAMPT (e.g., Example compounds with IC50 < 100 nM) [2]. The complete absence of bioactivity data for this specific compound represents both a procurement risk (unknown potency) and a research opportunity (unexplored chemical space).

Biological Activity Risk Assessment Procurement

Recommended Application Scenarios for 1-[5-(Butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide Based on Available Evidence


Fragment-Based and Structure-Guided Lead Discovery Platforms Targeting NAMPT or CXCR2

The compound's structurally unique 5-butyrylamino-pyridin-2-yl group, absent from existing NAMPT inhibitor and CXCR2 antagonist scaffolds, makes it a candidate for fragment-based screening or as a diversity element in combinatorial library design aimed at these targets [1].

Pharmacokinetic and Permeability Profiling of Low-Molecular-Weight Piperidine Carboxamides

With a predicted MW of ~358 g·mol⁻¹ and two H-bond donors, this compound can serve as a permeability probe in Caco-2 or MDCK assays to benchmark against heavier NAMPT leads (MW > 390 g·mol⁻¹), generating data to inform lead optimization .

Chemical Biology Tool Generation for Target Deconvolution in Cancer and Inflammation Models

Given the therapeutic relevance of NAMPT in oncology and CXCR2 in inflammatory diseases, researchers may employ CAS 1251601-00-9 as a starting point for synthesizing affinity probes or biotinylated derivatives, contingent upon establishing biochemical activity .

Quote Request

Request a Quote for 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.